3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine
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Overview
Description
3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups can be introduced through halogenation and trifluoromethylation reactions, respectively.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a suitable methoxyphenyl derivative reacts with the pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A simpler analog with similar functional groups but lacking the methoxyphenyl moiety.
2-(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)pyridine: Similar structure but without the chloro group.
5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine: Lacks the chloro group but retains other functional groups.
Uniqueness
The uniqueness of 3-Chloro-5-(trifluoromethyl)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methyl]pyridine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2-[[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF6NO/c22-18-10-16(21(26,27)28)11-29-19(18)9-13-4-6-17(7-5-13)30-12-14-2-1-3-15(8-14)20(23,24)25/h1-8,10-11H,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVIBDCRVYWNDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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